Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a thiazolidine ring, a benzothiophene core, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes that focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring and benzothiophene core are believed to play crucial roles in its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used as antidiabetic agents.
Benzothiophene derivatives: Compounds with benzothiophene cores, such as raloxifene, which is used in the treatment of osteoporosis
Uniqueness
Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a thiazolidine ring, benzothiophene core, and ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H21N3O4S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H21N3O4S2/c1-3-24-16(23)13-9-5-4-8(2)6-10(9)25-15(13)19-12(21)7-11-14(22)20-17(18)26-11/h8,11H,3-7H2,1-2H3,(H,19,21)(H2,18,20,22) |
InChI Key |
PEBUPNOMTVMQHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3C(=O)NC(=N)S3 |
Origin of Product |
United States |
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